1-But-3-ynyl-3-(2-chloro-ethyl)-urea
Description
1-But-3-ynyl-3-(2-chloro-ethyl)-urea is a synthetic urea derivative characterized by a butynyl (alkyne-containing) substituent and a 2-chloroethyl group.
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
1-but-3-ynyl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C7H11ClN2O/c1-2-3-5-9-7(11)10-6-4-8/h1H,3-6H2,(H2,9,10,11) |
InChI Key |
OKTQBGXJNYZTAD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC(=O)NCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Chloroethyl Substituents
Phenyl-3-(2-chloro-ethyl)ureas (CEUs)
CEUs, such as phenyl-3-(2-chloro-ethyl)urea derivatives, are colchicine-binding site (C-BS) antagonists. The N-(2-chloroethyl)urea moiety mimics the trimethoxyphenyl group of colchicine, enabling tubulin binding and disruption . Key differences:
- Substituent Effects : The target compound’s butynyl group replaces CEUs’ aromatic phenyl ring. The alkyne’s linear structure may enhance lipophilicity and membrane permeability compared to planar aromatic systems.
- Mechanistic Implications : CEUs alkylate tubulin via the chloroethyl group, while the butynyl substituent in the target compound could introduce steric or electronic modulations in binding kinetics.
1-(4-Bromophenyl)-3-(2-chloroethyl)urea
- Molecular Formula : C₉H₁₀BrClN₂O (MW 277.546) .
- The target compound’s butynyl group lacks such electronic effects but may improve metabolic stability.
Bis(2-chloro-ethyl)amino Derivatives (e.g., Compound Ig)
Functional Analogues: Alkylating Agents and Cytotoxic Compounds
Sulfur Mustard (SM)
- Mechanism : SM’s bis(2-chloroethyl) groups cause DNA crosslinks, leading to blistering and bone marrow suppression .
- Comparison : The target compound’s single chloroethyl group limits crosslinking, likely reducing vesicant effects while preserving selective alkylation.
4-Amino-1-(2-chloroethyl)-naphthalen-2-yl-TMI (Compound 22a)
Substituent Effects on Activity
Electron-Withdrawing Groups (EWGs)
- Compounds with para-CN substituents (e.g., CEUs) show enhanced cytostatic activity compared to electron-donating groups (-SCH₃) .
- Butynyl Group : The sp-hybridized alkyne in the target compound has moderate electron-withdrawing effects, which may similarly stabilize transition states during alkylation.
Leaving Group Capacity
Comparative Data Table
Estimated based on structural analogs.
*Values from CEU analogs with similar substituents .
Research Findings and Implications
Alkylation vs. Crosslinking: The single chloroethyl group in the target compound may favor monoadduct formation over crosslinks, reducing genotoxicity compared to SM or bis-chloroethyl agents .
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